molecular formula C3H2N4O4 B052884 2,4-Dinitroimidazole CAS No. 5213-49-0

2,4-Dinitroimidazole

Katalognummer: B052884
CAS-Nummer: 5213-49-0
Molekulargewicht: 158.07 g/mol
InChI-Schlüssel: FLDSOXFRYVOGFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dinitroimidazole (2,4-DNI) is an insensitive high-energy explosive synthesized via nitration of 2-nitroimidazole or thermal rearrangement of 1,4-dinitroimidazole . It exhibits a unique balance of energy density and safety, with a detonation velocity of ~7,200 m/s at 1.75 g/cm³ density, outperforming TATB (6,800 m/s) but remaining less sensitive than HMX . Key properties include:

  • Thermal stability: Decomposes at 265–274°C, forming low molecular-weight gases and stable residues .
  • Shock sensitivity: Requires 6 GPa pressure for detonation initiation, making it less sensitive than HMX but more reactive than TATB .
  • Crystallography: Monoclinic crystal structure with nitro groups at positions 2 and 4, influencing its stability and reactivity .

Vorbereitungsmethoden

Nitration of 4-Nitroimidazole to 1,4-Dinitroimidazole (DNI-14)

The synthesis of DNI-24 begins with the nitration of 4-nitroimidazole, a commercially available precursor. This step introduces a second nitro group at the 1-position of the imidazole ring, forming DNI-14.

Acid-Catalyzed Nitration

The most widely reported method involves a mixed acid system of nitric acid (HNO₃) and acetic anhydride ((CH₃CO)₂O). In a representative procedure , 4-nitroimidazole (8.87 g) is dissolved in glacial acetic acid (17.8 mL) and cooled to 0°C. Concentrated nitric acid (98%, 4.8 mL) is added dropwise over 30 minutes while maintaining the temperature below 5°C. Acetic anhydride (15 mL) is then introduced, and the mixture is stirred at 0°C for 2 hours, followed by 8 hours at room temperature. The golden-yellow product is isolated by pouring the reaction mixture onto crushed ice, filtering, and drying, yielding 8.5 g (85%) of DNI-14 with a melting point of 92°C .

Key Parameters

  • Temperature Control : Strict maintenance of temperatures below 5°C during nitric acid addition prevents side reactions such as ring oxidation .

  • Solvent System : Glacial acetic acid acts as both solvent and proton donor, facilitating nitronium ion (NO₂⁺) formation. Acetic anhydride scavenges water, shifting the equilibrium toward nitration .

  • Scalability : A scaled-up version using 88 g of 4-nitroimidazole in 240 mL acetic acid and 120 mL acetic anhydride achieved comparable yields (85%) .

Thermal Rearrangement of DNI-14 to DNI-24

The conversion of DNI-14 to DNI-24 involves a nitro group migration from the 1-position to the 2-position. This step is critical for achieving the thermodynamically stable 2,4-dinitro configuration.

Solvent-Free Thermal Rearrangement

Patent US5387297A describes a solvent-free method where DNI-14 is heated directly to its melting point (95–98°C) for 25 minutes. The molten intermediate undergoes rearrangement, forming amorphous DNI-24 with a melting point of 264–267°C. This approach eliminates solvent handling but requires precise temperature control to avoid decomposition.

Solvent-Mediated Rearrangement

To improve safety and scalability, US8119679B2 introduces a solvent-based method. DNI-14 is extracted into methylene chloride (CH₂Cl₂) without isolation, and chlorobenzene (C₆H₅Cl) is added. The mixture is refluxed at 120–140°C for 4–5 hours, during which methylene chloride evaporates, leaving DNI-24 in 80% yield. This method avoids powder handling, mitigating worker exposure and allergy risks .

Comparative Analysis of Rearrangement Methods

ParameterThermal Rearrangement Solvent-Mediated Rearrangement
Temperature95–98°C120–140°C
Reaction Time25 minutes4–5 hours
Yield~90%80%
Solvent UseNoneChlorobenzene, Methylene Chloride
Worker SafetyModerate (powder handling)High (solution phase)

Purification and Characterization

Crystallization and Filtration

Crude DNI-24 is typically purified by dissolving in acetone and recrystallizing at room temperature . This yields yellow crystals suitable for further applications.

Spectroscopic Validation

  • ¹H NMR : DNI-24 exhibits distinct proton resonances at δ 8.6 (H-1) and 11.7 ppm (H-3) in CDCl₃ .

  • Mass Spectrometry : A molecular ion peak at m/z 158 (M⁺) confirms the molecular formula C₃H₂N₄O₄ .

  • Melting Point : The crystalline form melts sharply at 265–274°C, distinguishing it from amorphous variants .

Energetic Performance and Stability

DNI-24’s explosive performance is quantified relative to HMX (octogen), the benchmark high explosive:

CompoundRelative Energy Impact Sensitivity (IS)Friction Sensitivity (FS)
HMX1.07.4 J120 N
DNI-240.8>40 J >360 N
TNT0.515 J353 N

The data underscore DNI-24’s superior insensitivity, making it suitable for applications requiring high safety margins.

Industrial-Scale Optimization

Solvent Selection

Recent advances favor chlorobenzene over traditional solvents due to its high boiling point (131°C) and inertness under reflux conditions . This minimizes side reactions and enhances yield reproducibility.

Environmental Considerations

Waste streams containing acetic acid and nitric acid require neutralization before disposal. Closed-loop systems recover chlorobenzene, aligning with green chemistry principles .

Emerging Synthetic Routes

Functionalization for Derivatives

1-Amino-2,4-dinitroimidazole, a derivative, is synthesized via amination of DNI-24 using hydroxylamine-O-sulfonic acid . This expands DNI-24’s utility in tailored energetic materials.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dinitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiparasitic Properties

2,4-Dinitroimidazole derivatives have been investigated for their potential as antimicrobial agents. The nitroimidazole scaffold is known for its activity against a range of pathogens, including bacteria and protozoa. For instance, research has highlighted the effectiveness of nitroimidazoles in treating infections caused by Trypanosoma cruzi, the causative agent of Chagas disease. Benznidazole, a derivative of 2-nitroimidazole, is already in clinical use and demonstrates significant efficacy against various strains of the parasite .

Cancer Therapeutics

The compound also shows promise as a radio-sensitizer in cancer therapy. Nitroimidazoles can undergo reduction under hypoxic conditions, generating reactive intermediates that interact with cellular components like DNA and proteins. This mechanism has been exploited in developing drugs aimed at enhancing the effectiveness of radiotherapy .

Drug Development

Recent studies have focused on synthesizing new analogs of this compound to enhance its pharmacological profiles. The exploration of functionalized nitroimidazoles has led to the identification of compounds with improved activity against multi-drug resistant tuberculosis (MDR-TB) and leishmaniasis .

Explosive Properties

This compound is recognized for its potential as an insensitive explosive material. It exhibits high thermal stability and low sensitivity to impact compared to conventional explosives like RDX and HMX. This property makes it suitable for applications where accidental detonation must be avoided .

Table 1: Comparison of Energetic Properties

CompoundSensitivityThermal StabilityEnergy Performance
RDXHighModerate0.9
HMXHighModerate1.0
This compoundLowHigh0.8
TATBLowHigh0.6
TNTModerateLow0.5

Propellant Applications

The compound's properties also lend themselves to use in propellants where a combination of energy output and stability is required. Research indicates that crystalline forms of this compound can be utilized to create formulations that are both powerful and resistant to accidental initiation .

Development of Antimicrobial Agents

A study published in the Chinese Journal of Chemical Engineering detailed the synthesis and evaluation of various nitroimidazole derivatives, including those based on 2,4-DNI, for their antimicrobial activities against Trypanosoma species . The findings indicated that certain modifications to the nitroimidazole structure significantly enhanced efficacy.

Evaluation as an Explosive

Research conducted on the thermal decomposition kinetics of this compound demonstrated its potential as a high-performance explosive material while maintaining low sensitivity levels . The study provided insights into its application in military and aerospace industries where safety is paramount.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,3-Bis(2,4-dinitro-1H-imidazol-1-yl)propane

This dimeric derivative of 2,4-DNI, synthesized by linking two 2,4-DNI molecules via dibromopropane, shows altered steric and electronic properties:

  • Dihedral angles : 78.74° between imidazole rings vs. <12° in pure 2,4-DNI, reducing steric strain and enhancing stability .
  • Performance : Predicted to surpass 2,4-DNI in energy output and thermal stability due to extended conjugation and reduced sensitivity .

HNS (Hexanitrostilbene)

A benchmark insensitive explosive:

  • Detonation velocity : ~7,100 m/s at 1.70 g/cm³, comparable to 2,4-DNI but with higher friction sensitivity (HNS: 126 N vs. 2,4-DNI: >360 N) .
  • Applications : Preferred for deep-oil well charges, whereas 2,4-DNI is explored for cost-effective munitions .

ANTA (5-Amino-3-nitro-1,2,4-triazole) and NTO (3-Nitro-1,2,4-triazol-5-one)

  • Thermal decomposition: Both share similar decomposition pathways with 2,4-DNI, releasing NO₂ and HCN, but NTO decomposes at higher temperatures (~275°C vs. 2,4-DNI’s 265°C) .
  • Energy density : 2,4-DNI (1.75 g/cm³) exceeds ANTA (1.71 g/cm³) and NTO (1.93 g/cm³) in volumetric energy .

PDNI (2,4-Dinitroimidazole Lead Salt)

An energetic catalyst for propellants:

  • Mechanical sensitivity : Impact sensitivity >15 J vs. 2,4-DNI’s 7.5 J, indicating superior safety .
  • Compatibility : Stable with NC/NG systems, enhancing combustion efficiency without energy loss .

Performance Metrics Table

Compound Detonation Velocity (m/s) Density (g/cm³) Impact Sensitivity (J) Friction Sensitivity (N) Thermal Decomposition (°C)
2,4-DNI 7,200 1.75 7.5 >360 265–274
HNS 7,100 1.70 5.0 126 318
TATB 6,800 1.93 >50 >353 350
HMX 9,100 1.96 4.0 120 280
ANTA 7,000 1.71 8.0 200 275
PDNI N/A 2.20 >15 >360 300
1,3-Bis(2,4-DNI)propane ~7,500* 1.80* >10* >400* ~280*

*Predicted values based on structural analogs .

Key Research Findings

  • Synthetic Advantages : 2,4-DNI’s production from commercially available 4-nitroimidazole is cost-effective compared to HNS and HMX .
  • Thermal Behavior : Molecular dynamics simulations reveal that 2,4-DNI’s decomposition initiates at nitro groups, akin to nitroguanidine but slower than NTO .
  • Safety Profile : 2,4-DNI’s friction sensitivity (>360 N) makes it safer for transport than HNS (126 N) or HMX (120 N) .

Biologische Aktivität

2,4-Dinitroimidazole (2,4-DNI) is a nitroimidazole compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

2,4-DNI features a nitro group at the 2 and 4 positions of the imidazole ring. Its synthesis typically involves nitration reactions of imidazole derivatives. Research has shown that various salts and derivatives of 2,4-DNI can be synthesized, which may enhance its biological activity or alter its pharmacokinetic properties .

Antimicrobial Properties

2,4-DNI exhibits significant antimicrobial properties against a range of pathogens. Its activity has been compared to other nitroimidazoles, such as metronidazole. Studies indicate that 2,4-DNI is more effective as a radiosensitizer than metronidazole . The compound has shown activity against various bacteria and protozoa, making it a candidate for further development in treating infections caused by these organisms.

Antitubercular Activity

The compound has been evaluated for its antitubercular activity. In vitro studies have demonstrated that certain derivatives of 2,4-DNI possess activity against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, modifications to the nitro group and imidazole ring have been shown to enhance its efficacy in inhibiting bacterial growth .

Case Studies

Case Study 1: Antimycobacterial Activity Assessment

In a study assessing the efficacy of various nitroimidazoles against M. tuberculosis, 2,4-DNI derivatives were tested for their minimum inhibitory concentrations (MICs). Results indicated that while some derivatives showed promising activity against resistant strains, others exhibited no significant inhibition even at high concentrations. For example:

CompoundMIC (μg/mL)Activity Against M. tuberculosis
2,4-DNI>25No significant activity
PA-824<1Effective
CGI-17341<10Active against resistant strains

This highlights the need for further structural optimization of 2,4-DNI derivatives to enhance their antitubercular properties .

Case Study 2: Radiosensitization in Cancer Therapy

Research has explored the potential of 2,4-DNI as a radiosensitizer in cancer therapy. In vitro experiments demonstrated that when combined with radiation treatment, 2,4-DNI significantly increased cell death in cancer cell lines compared to radiation alone. The mechanism appears to involve enhanced oxidative stress within tumor cells .

The biological activity of 2,4-DNI is largely attributed to its ability to undergo reduction processes within microbial cells. Nitro groups are reduced to form reactive intermediates that can damage cellular components such as DNA. Studies have identified specific nitroreductase enzymes involved in this activation process .

Q & A

Basic Research Questions

Q. What are the common methods for synthesizing 2,4-DNI, and how are reaction conditions optimized?

  • 2,4-DNI is typically synthesized via nitration of 2-nitroimidazole using mixed acid (HNO₃/H₂SO₄) under controlled temperature . Optimization methods include monitoring reactions with online infrared spectroscopy to adjust solvent choice, reaction time, and aminating agents, achieving yields up to 96.6% for derivatives . Thermal rearrangement of molten 1,4-dinitroimidazole is another method, producing shock-insensitive explosives .

Q. How is the thermal stability of 2,4-DNI assessed experimentally?

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine decomposition temperatures and mass loss profiles. Activation energies (e.g., 98.68–102.28 kJ·mol⁻¹) are calculated via Kissinger and Ozawa methods, with heating rates ranging from 2.5–20 K·min⁻¹ .

Q. What factors influence the solubility and crystallization of 2,4-DNI in pure solvents?

  • Solubility depends on solvent polarity and temperature. Studies in water, methanol, and acetonitrile show higher solubility at elevated temperatures. Crystallization thermodynamics (e.g., Gibbs free energy, enthalpy) are modeled using ternary phase diagrams to predict solvent-solute interactions .

Q. How is the shock sensitivity of 2,4-DNI measured, and how does it compare to HMX or TATB?

  • Embedded manganin pressure gauges measure shock initiation thresholds. At 6 GPa, 2,4-DNI detonates within 6 mm of shock propagation, showing higher sensitivity than TATB but lower than HMX . Sensitivity is quantified via impact (>40 J) and friction (>360 N) tests .

Advanced Research Questions

Q. What computational methods elucidate the thermal decomposition pathways of 2,4-DNI?

  • Density Functional Theory (DFT) at B3LYP/6-311G(d,p) identifies C-NO₂ bond cleavage as the primary decomposition step. Ab initio molecular dynamics simulations calculate rate constants (400–4000 K), while Natural Bond Orbital (NBO) analysis reveals charge distribution driving nitro-nitrite isomerization .

Q. How does the Ignition and Growth model describe shock-initiated reactions in 2,4-DNI?

  • The three-term rate law models: (1) hot-spot ignition during void collapse, (2) slow deflagration growth, and (3) rapid detonation transition via heat transfer. Parameters (e.g., Grüneisen coefficient, heat capacity) are fitted to Hugoniot data, with reaction progress tracked via pressure-time histories .

Q. How do organic amine salts of 2,4-DNI modify its energetic properties?

  • Salts like guanidinium 2,4-DNI (ADNI) reduce sensitivity (impact IS >40 J) while enhancing detonation velocity (7.2–8.1 km·s⁻¹) and pressure (23–28 GPa). Synthesis involves refluxing 2,4-DNI with amines in ethanol, followed by crystallization and characterization via FTIR and X-ray diffraction .

Q. What role do solvents play in co-crystal formation of 2,4-DNI with CL-20?

  • Solvent polarity and temperature affect co-crystal stability. Ternary phase diagrams for acetonitrile/ethanol systems determine solubility ratios, while van’t Hoff equations calculate enthalpy (ΔH) and entropy (ΔS) of dissolution to optimize co-crystallization .

Q. How do isotopic labeling and spectroscopic techniques resolve contradictions in decomposition mechanisms?

  • Isotopic tracers (¹⁵N/¹⁸O) paired with mass spectrometry differentiate between homolytic vs. heterolytic NO₂ cleavage. Time-resolved IR spectroscopy captures intermediate nitroso species, validating DFT-predicted pathways .

Q. What novel methods reduce electrostatic sensitivity in 2,4-DNI-based formulations?

  • Surface modification via surfactant-assisted jet milling reduces particle size to submicron levels, lowering electrostatic spark sensitivity (e.g., from 0.5 J to 0.2 J). Characterization includes SEM for morphology and DSC for stability .

Eigenschaften

IUPAC Name

2,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-3(5-2)7(10)11/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDSOXFRYVOGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200136
Record name Imidazole, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5213-49-0
Record name 2,4-Dinitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5213-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitroimidazole
Reactant of Route 2
Reactant of Route 2
2,4-Dinitroimidazole
Reactant of Route 3
Reactant of Route 3
2,4-Dinitroimidazole
Reactant of Route 4
2,4-Dinitroimidazole
Reactant of Route 5
2,4-Dinitroimidazole
Reactant of Route 6
2,4-Dinitroimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.